3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.254 g/mol . This compound contains several functional groups, including a nitrile group, a cyclopropoxy group, and a dimethylpicolinamide moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours . Industrial production methods may involve solvent-free reactions or fusion techniques to achieve higher yields and purity .
Chemical Reactions Analysis
3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For instance, the nitrile group can undergo hydrolysis to form carboxylic acids, while the cyclopropoxy group can be cleaved under acidic or basic conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it may be used as a probe to study enzyme activity or as a ligand in binding studies . Additionally, it may be used in industrial processes as an intermediate for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems . The cyclopropoxy group may influence the compound’s binding affinity and selectivity for certain enzymes or receptors . The dimethylpicolinamide moiety can interact with various proteins, potentially modulating their activity . Overall, the compound’s effects are mediated through its interactions with multiple molecular targets and pathways.
Comparison with Similar Compounds
3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide can be compared with other similar compounds, such as 4-Cyano-3-cyclopropoxy-N,N-dimethylpicolinamide . While both compounds share similar structural features, their chemical properties and reactivity may differ due to the position of the cyano and cyclopropoxy groups . Other similar compounds include various cyanoacetamide derivatives, which may have different substituents on the aromatic ring . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-cyano-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)12(16)11-9(7-13)10(5-6-14-11)17-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
KEXIQXOWSGEOFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.